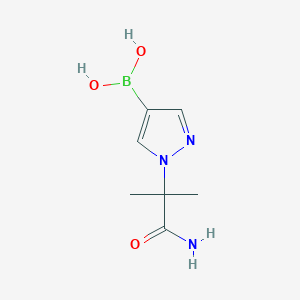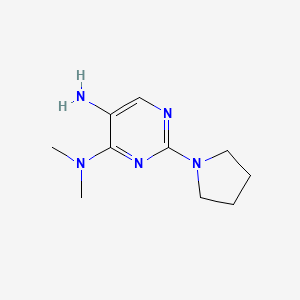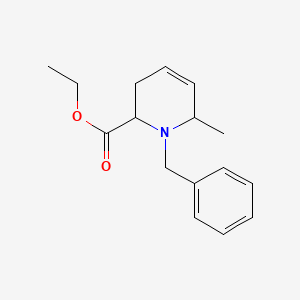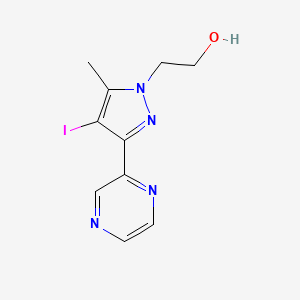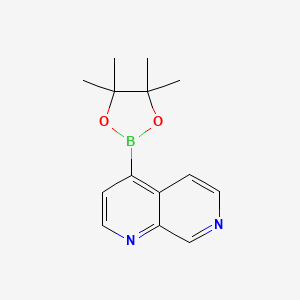![molecular formula C13H14N4 B13348121 1-isopropyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13348121.png)
1-isopropyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining an imidazo[1,2-b]pyrazole core with a pyridinyl substituent, making it a valuable scaffold for drug development and other scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-pyridinecarboxaldehyde with isopropylhydrazine to form an intermediate hydrazone, which then undergoes cyclization with a suitable reagent to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to improve reaction efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isopropyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, often catalyzed by transition metals.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-isopropyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s unique structure allows it to bind effectively to the active sites of these targets, disrupting their normal function and exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against CDK2 and other kinases.
Pyrazoline Derivatives: These compounds share a similar core structure and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness: 1-Isopropyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively inhibit CDK2 and other molecular targets makes it a promising candidate for further research and development in medicinal chemistry .
Eigenschaften
Molekularformel |
C13H14N4 |
|---|---|
Molekulargewicht |
226.28 g/mol |
IUPAC-Name |
1-propan-2-yl-6-pyridin-4-ylimidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C13H14N4/c1-10(2)16-7-8-17-13(16)9-12(15-17)11-3-5-14-6-4-11/h3-10H,1-2H3 |
InChI-Schlüssel |
BHNJJYANCMAMGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=CN2C1=CC(=N2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


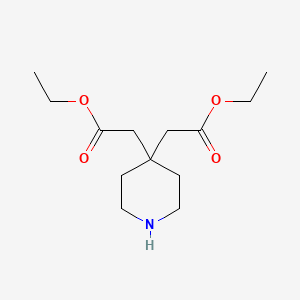
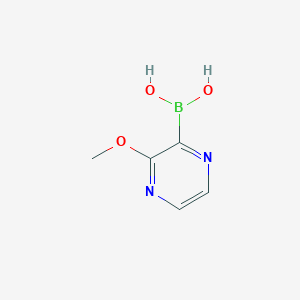
![2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-ol](/img/structure/B13348053.png)




